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Compound of Interest

Compound Name: 7-Fluoroquinoline-6-carbaldehyde

Cat. No.: B1454608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Fluoroquinoline-6-
carbaldehyde (CAS Number: 1185768-18-6), a key heterocyclic building block in medicinal

chemistry and drug discovery. We will delve into its chemical identity, synthesis, reactivity, and

potential applications, offering field-proven insights and detailed experimental protocols to

empower your research and development endeavors.

Introduction: The Strategic Importance of
Fluorinated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous approved drugs with a wide range of therapeutic applications, including anticancer,

antimalarial, and antibacterial agents. The strategic incorporation of fluorine atoms into the

quinoline ring system can significantly enhance a molecule's pharmacological profile. Fluorine's

high electronegativity and small size can improve metabolic stability, increase binding affinity to

target proteins, and modulate physicochemical properties such as lipophilicity and pKa.

7-Fluoroquinoline-6-carbaldehyde emerges as a particularly valuable synthetic intermediate.

The presence of a fluorine atom at the 7-position and a reactive aldehyde group at the 6-

position offers a versatile platform for the synthesis of a diverse array of complex quinoline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1454608?utm_src=pdf-interest
https://www.benchchem.com/product/b1454608?utm_src=pdf-body
https://www.benchchem.com/product/b1454608?utm_src=pdf-body
https://www.benchchem.com/product/b1454608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


derivatives. This guide will serve as a practical resource for unlocking the synthetic potential of

this important molecule.

Physicochemical Properties and Structural
Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to

its effective use in research.

Property Value Source

CAS Number 1185768-18-6 N/A

Molecular Formula C₁₀H₆FNO N/A

Molecular Weight 175.16 g/mol N/A

Appearance
Predicted: Off-white to yellow

solid
N/A

Solubility

Soluble in common organic

solvents such as DMSO, DMF,

and chlorinated solvents.

N/A

Storage
Store in a cool, dry place

under an inert atmosphere.
N/A

Spectroscopic Characterization (Predicted)
To ensure the identity and purity of 7-Fluoroquinoline-6-carbaldehyde, a combination of

spectroscopic techniques is essential. While experimental data for this specific compound is

not readily available in the public domain, we can predict the expected spectral characteristics

based on its structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shifts (δ, ppm):

10.1-10.3 (s, 1H): Aldehyde proton (-CHO).

9.0-9.2 (d, 1H): Proton at C2 of the quinoline ring.
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8.2-8.4 (d, 1H): Proton at C4 of the quinoline ring.

8.0-8.2 (d, 1H): Proton at C5 of the quinoline ring.

7.5-7.7 (dd, 1H): Proton at C3 of the quinoline ring.

7.3-7.5 (d, 1H): Proton at C8 of the quinoline ring.

¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shifts (δ, ppm):

190-192: Aldehyde carbonyl carbon.

160-165 (d, ¹JCF): Fluorine-bearing carbon (C7).

150-155: C2.

148-152: C8a.

135-140: C4.

130-135: C6.

125-130: C5.

120-125 (d, ²JCF): C8.

120-125: C3.

115-120 (d, ²JCF): C4a.

Synthesis of 7-Fluoroquinoline-6-carbaldehyde: A
Plausible Approach via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of

electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction typically employs a

Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide

(DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[3][4] Given the

electron-donating nature of the fluorine atom and the activating effect of the aniline nitrogen in
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the precursor, the Vilsmeier-Haack reaction presents a highly plausible and efficient route to 7-
Fluoroquinoline-6-carbaldehyde.

Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the readily available 3-

fluoroaniline.

3-Fluoroaniline

Step 1: Acetylation
(Acetic Anhydride)

3-Fluoroacetanilide

Step 2: Vilsmeier-Haack Cyclization/Formylation
(POCl₃, DMF)

7-Fluoroquinoline-6-carbaldehyde

Click to download full resolution via product page

Figure 1. Proposed synthetic workflow for 7-Fluoroquinoline-6-carbaldehyde.

Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on established Vilsmeier-Haack

reaction conditions for similar substrates.[5][6]

Step 1: Synthesis of 3-Fluoroacetanilide
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Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add 3-fluoroaniline (10 g, 90 mmol).

Reaction: Slowly add acetic anhydride (10.2 mL, 108 mmol) to the stirring aniline. An

exothermic reaction will occur.

Heating: After the initial exotherm subsides, heat the reaction mixture at 100°C for 1 hour.

Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold

water with vigorous stirring. The product will precipitate as a white solid.

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum

to yield 3-fluoroacetanilide.

Step 2: Vilsmeier-Haack Cyclization and Formylation to 7-Fluoroquinoline-6-carbaldehyde

Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel, a

thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 50 mL).

Cool the flask to 0°C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 25 mL,

270 mmol) dropwise, ensuring the temperature does not exceed 10°C. Stir the mixture at

0°C for 30 minutes after the addition is complete to form the Vilsmeier reagent.

Reaction: To the freshly prepared Vilsmeier reagent, add 3-fluoroacetanilide (4.6 g, 30 mmol)

portion-wise, maintaining the temperature below 10°C.

Heating: After the addition, slowly warm the reaction mixture to room temperature and then

heat at 80-90°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography

(TLC).

Quenching and Hydrolysis: After the reaction is complete, cool the mixture to room

temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring. This step is

highly exothermic.

Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of

sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl

acetate (3 x 100 mL).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel using a hexane-ethyl acetate gradient to afford 7-
Fluoroquinoline-6-carbaldehyde.

Causality Behind Experimental Choices
Choice of Starting Material: 3-Fluoroaniline is a commercially available and cost-effective

starting material. The fluorine atom at the 3-position is expected to direct the Vilsmeier-

Haack cyclization to form the 7-fluoroquinoline isomer due to electronic and steric effects.

Vilsmeier-Haack Reagent: The combination of POCl₃ and DMF is the most common and

effective reagent system for this transformation, providing a good balance of reactivity and

selectivity.

Reaction Temperature: The initial low temperature is crucial for the controlled formation of

the Vilsmeier reagent and the subsequent addition of the acetanilide. The later heating step

provides the necessary activation energy for the cyclization and formylation to proceed at a

reasonable rate.

Work-up Procedure: The quenching with ice and subsequent neutralization are critical for

hydrolyzing the intermediate iminium salt to the final aldehyde product and for safe handling

of the reaction mixture.

Reactivity and Synthetic Applications
The synthetic utility of 7-Fluoroquinoline-6-carbaldehyde lies in the reactivity of its aldehyde

functional group. This group can participate in a wide range of chemical transformations,

making it a valuable precursor for the synthesis of more complex molecules.

Potential Reaction Pathways
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7-Fluoroquinoline-6-carbaldehyde

Oxidation
(e.g., KMnO₄, PCC)

Reduction
(e.g., NaBH₄, LiAlH₄)

Wittig Reaction
(Phosphonium ylide)

Reductive Amination
(Amine, NaBH₃CN)

Condensation Reactions
(e.g., with active methylene compounds)

7-Fluoroquinoline-6-carboxylic acid  (7-Fluoroquinolin-6-yl)methanol Stilbene Derivatives Amine Derivatives Chalcone and Heterocyclic Derivatives
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Figure 2. Potential synthetic transformations of 7-Fluoroquinoline-6-carbaldehyde.

Exemplary Synthetic Applications in Drug Discovery
Synthesis of Novel Fluoroquinolone Antibiotics: The aldehyde can be converted to a

carboxylic acid, a key functional group in many fluoroquinolone antibiotics. Further

modifications at the 7-position can lead to new analogues with potentially improved

antibacterial activity.

Development of Anticancer Agents: The aldehyde can serve as a handle for the introduction

of various pharmacophores known to exhibit anticancer activity. For instance, condensation

with active methylene compounds can lead to the formation of chalcone-like structures,

which are known to possess cytotoxic properties.

Creation of Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase

inhibitors. The aldehyde group of 7-Fluoroquinoline-6-carbaldehyde can be elaborated into

more complex side chains designed to interact with the active site of specific kinases.

Conclusion: A Versatile Building Block for Future
Discoveries
7-Fluoroquinoline-6-carbaldehyde represents a strategically important and versatile building

block for the synthesis of novel quinoline derivatives with potential therapeutic applications. Its
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unique combination of a fluorine atom and a reactive aldehyde group on the quinoline core

provides a rich platform for chemical exploration. This guide has provided a comprehensive

overview of its properties, a plausible and detailed synthetic protocol, and an exploration of its

potential reactivity. By leveraging the information and methodologies presented herein,

researchers and drug development professionals can effectively utilize this compound to

accelerate the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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